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Compound Name: 4-Chloro-2-isopropoxypyridine

Cat. No.: B1428324

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural
core of numerous pharmaceuticals and bioactive molecules.[1] The strategic placement of
functional groups on the pyridine ring allows for the fine-tuning of a compound's
physicochemical properties and biological activity. This guide provides an in-depth technical
overview of 4-Chloro-2-isopropoxypyridine, a halogenated alkoxy-pyridine with potential
applications in drug discovery and materials science. Due to the limited availability of direct
experimental data for this specific molecule, this document will leverage established principles
of pyridine chemistry to discuss its synthesis, predict its properties, and propose potential
applications.

Molecular Identification and Physicochemical
Properties

While a specific CAS number for 4-Chloro-2-isopropoxypyridine is not readily available in
common chemical databases, its structural identity is unambiguous.
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Identifier Value

IUPAC Name 4-chloro-2-isopropoxypyridine
Molecular Formula CsH10CINO

Molecular Weight 171.62 g/mol

Canonical SMILES CC(C)OC1=NC=CC(=C1)CI
Predicted LogP ~2.5-3.0

Predicted Boiling Point ~180-200 °C

Soluble in organic solvents such as ethanol,
Predicted Solubility methanol, and acetone; sparingly soluble in

water.[2]

Note: Some properties are estimated based on structurally similar compounds.

Synthesis and Mechanistic Considerations

The most plausible synthetic route to 4-Chloro-2-isopropoxypyridine involves the
nucleophilic aromatic substitution (SNAr) on a dichloropyridine precursor. The regioselectivity of
this reaction is a critical consideration.

The Challenge of Regioselectivity in Dichloropyridine
Substitution

The reaction of 2,4-dichloropyridine with a nucleophile, such as an alkoxide, presents a
challenge in controlling which chlorine atom is displaced. In classical SNAr reactions, the C4
position of 2,4-dichloropyridine is generally more susceptible to nucleophilic attack.[3] This
preference is attributed to the greater stabilization of the Meisenheimer intermediate, a
negatively charged species formed during the reaction.[3][4] Attack at the C4 position allows for
the delocalization of the negative charge onto the electronegative pyridine nitrogen, which is a
more stable configuration than the intermediate formed from attack at the C2 position.[3][4]
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Caption: Regioselectivity of nucleophilic attack on 2,4-dichloropyridine.

Proposed Synthetic Protocol

To synthesize the target compound, 4-Chloro-2-isopropoxypyridine, reaction conditions
would need to be optimized to favor substitution at the C2 position. This might be achieved
through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig
amination, which have been shown to favor the C2 position in some cases.[3] However, for an
alkoxide nucleophile, a classical SNAr is more common.

A potential, albeit likely low-yielding, method would be the direct reaction of 2,4-dichloropyridine
with sodium isopropoxide.

Step-by-Step Methodology:
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Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask under an inert
atmosphere (e.g., argon), dissolve sodium metal in anhydrous isopropanol with stirring. The
reaction is complete when all the sodium has dissolved.

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add a
solution of 2,4-dichloropyridine in an anhydrous solvent such as THF or DMF.

Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer
chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine
the consumption of the starting material and the formation of the product isomers.

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and
guenched with water. The aqueous layer is extracted with an organic solvent (e.qg., ethyl
acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The resulting crude product, a mixture of 2-chloro-4-
isopropoxypyridine and 4-chloro-2-isopropoxypyridine, is then purified by column
chromatography on silica gel to isolate the desired 4-chloro-2-isopropoxypyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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